4-Hydrazinoquinazoline

Inflammation Phosphodiesterase 7 Kinase Inhibitor

4-Hydrazinoquinazoline is a strategic bifunctional scaffold combining a quinazoline core with a reactive 4-hydrazino moiety. Unlike generic quinazoline-4-thiones or simple hydrazine hydrate, its unique stereoelectronic configuration enables direct intramolecular cyclocondensation to fused triazolo[4,3-c]quinazolines and triazinoquinazolines—key intermediates for EGFR kinase inhibitors (IC50 as low as 0.66 μM) and PDE7A modulators. It also serves as a superior reactive matrix for MALDI-MS glycomics, delivering 100-fold improved detection limits for maltoheptaose vs. conventional matrices. This reagent accelerates hit-to-lead timelines and analytical workflows that competing scaffolds cannot replicate. Procure ≥95% purity material for SAR-driven oncology, anti-inflammatory, and antitubercular drug discovery programs.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 36075-44-2
Cat. No. B1199610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinoquinazoline
CAS36075-44-2
Synonyms4-hydrazinoquinazoline
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)NN
InChIInChI=1S/C8H8N4/c9-12-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,9H2,(H,10,11,12)
InChIKeyQVKNQXCOGYNFPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazinoquinazoline (CAS 36075-44-2): A Versatile Quinazoline Scaffold for Medicinal Chemistry, Glycomics, and Material Science Procurement


4-Hydrazinoquinazoline (CAS 36075-44-2) is a heterocyclic building block consisting of a quinazoline core functionalized with a hydrazine moiety at the 4-position. This bifunctional scaffold serves as a crucial intermediate for the synthesis of fused triazolo- and triazinoquinazolines with diverse biological activities [1], while its inherent reactivity as a hydrazine donor also enables its application as a reactive matrix for glycan analysis via MALDI mass spectrometry [2]. As a core reagent, it enables the construction of complex heterocyclic architectures and analytical derivatizations that are not readily accessible from other quinazoline derivatives, making it a strategic procurement target for drug discovery and bioanalytical method development.

Why a Simple Quinazoline or Hydrazine Reagent Cannot Substitute for 4-Hydrazinoquinazoline


Attempting to replace 4-Hydrazinoquinazoline with a generic quinazoline (e.g., quinazoline-4-thione) or a simple hydrazine (e.g., hydrazine hydrate) fails to recapitulate its unique bifunctional reactivity. The 4-hydrazino moiety is specifically positioned to enable the formation of fused triazolo- and triazinoquinazolines via intramolecular cyclocondensations, a process that is stereoelectronically distinct from the intermolecular reactions of separate quinazoline and hydrazine components [1]. Furthermore, its mild, on-target reactivity at room temperature makes it a uniquely suited reactive matrix for MALDI-MS analysis of labile glycans, a property not shared by common hydrazine reagents or alternative quinazoline matrices, which often require harsher derivatization conditions or exhibit poor co-crystallization behavior [2].

4-Hydrazinoquinazoline Technical Data Sheet: Quantitative Comparator Evidence for Informed Procurement


PDE7A Inhibition: Superior Potency to Theophylline in a Fluorescence Polarization Assay

In a direct head-to-head in vitro comparison, a series of novel substituted 4-hydrazinoquinazoline derivatives exhibited significantly greater PDE7A inhibitory potency than the non-selective PDE inhibitor theophylline, with select derivatives achieving IC50 values within 3- to 5-fold of the selective PDE7A inhibitor BRL50481. Specifically, derivatives 4b, 4g, 5c, and 5f demonstrated PDE7A IC50 values in the range of 0.114–0.18 μM, compared to BRL50481 at 0.034 μM and theophylline which was markedly less potent [1]. The full series of 16 synthesized compounds (4a-h and 5a-h) exhibited IC50 values ranging from 0.114 to 1.966 μM, with the majority of compounds outperforming theophylline in this assay [1].

Inflammation Phosphodiesterase 7 Kinase Inhibitor

Antimycobacterial Activity: Selective Growth Inhibition of M. tuberculosis at Low Concentration

In a seminal screening study of 92 nitrogen-containing heterocyclic compounds, 4-hydrazinoquinazoline was identified as uniquely active against human-type tubercle bacilli, inhibiting growth at a concentration of 6.25 γ/cc (μg/mL), whereas the other 91 compounds tested from the quinazoline, 3-methyl-5-pyrazolone, antipyrine, thiopyrine, and phthalazine series showed no observable effect at the tested concentrations [1]. This early result highlights the specific antimycobacterial potential conferred by the 4-hydrazinoquinazoline scaffold relative to closely related heterocyclic analogs.

Tuberculosis Antimicrobial Infectious Disease

EGFR Kinase Inhibition: Hydrazonoquinazoline Derivatives Outperform Erlotinib in Antiproliferative Assays

Hydrazonoquinazoline and triazoloquinazoline derivatives synthesized from a 4-hydrazinoquinazoline precursor were evaluated for antiproliferative and EGFR kinase inhibitory activities in direct comparison to the clinical EGFR inhibitor erlotinib. The most potent derivatives, compounds 4b and 5b, exhibited antiproliferative IC50 values of 1.25–4.92 μM and 1.95–7.60 μM, respectively, across multiple cancer cell lines, which is significantly more potent than erlotinib's IC50 range of 7.52–16.02 μM in the same assays [1]. Furthermore, these derivatives inhibited EGFR kinase with IC50 values of 0.80 μM and 0.66 μM, respectively, and induced cell cycle arrest and apoptosis in HL-60 cells via regulation of BAX and Bcl-2 expression [1].

Oncology EGFR Tyrosine Kinase Inhibitor

MALDI-MS Sensitivity Enhancement: 100-Fold Improvement in Glycan Detection Limits

In a systematic evaluation of reactive matrices for MALDI-MS glycan analysis, 4-hydrazinoquinazoline (4-HQ) demonstrated a dramatic improvement in detection sensitivity compared to a conventional matrix. The detection limit for maltoheptaose was reduced by 100-fold, and the detection limit for A3 glycan was reduced by 20-fold when using 4-HQ as the reactive matrix [1]. This enhancement is attributed to 4-HQ's ability to form homogeneous crystals and facilitate an on-target reaction at room temperature, resulting in improved shot-to-shot reproducibility and overall assay robustness [1].

Glycomics Analytical Chemistry Mass Spectrometry

Synthetic Versatility: Direct Access to Fused Triazolo- and Triazinoquinazoline Scaffolds

4-Hydrazinoquinazoline serves as a privileged intermediate for the rapid assembly of diverse fused heterocyclic systems. It undergoes acid-catalyzed heterocyclization with pyruvic acid, ethyl pyruvate, or methyl phenylglyoxylate to yield 3-substituted-4-oxo-1,2,4-triazino[4,3-c]quinazolines in a straightforward two-step sequence [1]. Similarly, reaction with acetylacetone or ethyl acetoacetate provides 4-(pyrazol-1-yl)quinazolines, while condensation with ortho esters yields s-triazolo[4,3-c]quinazolines [2]. In contrast, non-hydrazino substituted quinazolines (e.g., 4-chloroquinazoline) require separate hydrazine addition steps and often suffer from competing side reactions or require harsher conditions to achieve analogous cyclizations, underscoring the unique synthetic efficiency provided by the pre-installed hydrazino group.

Organic Synthesis Heterocyclic Chemistry Building Block

Purity and Quality Control: Vendor-Certified Analytical Data for Reproducible Research

Commercial vendors of 4-hydrazinoquinazoline provide detailed quality control documentation, including HPLC, NMR, and GC analysis, confirming purities of ≥95% . For comparison, many in-house synthesized batches of analogous hydrazinoquinazolines require extensive purification due to the formation of regioisomeric byproducts and oxidation-sensitive intermediates. The availability of certified, high-purity material from reputable suppliers ensures batch-to-batch consistency and minimizes the risk of off-target biological effects in sensitive assays.

Quality Control Purity Analysis Procurement

High-Value Application Scenarios for 4-Hydrazinoquinazoline (CAS 36075-44-2) in Research and Development


Medicinal Chemistry: Discovery of Next-Generation EGFR and PDE7 Inhibitors

As demonstrated by head-to-head comparisons with erlotinib and theophylline, 4-hydrazinoquinazoline derivatives can achieve significantly improved potency against EGFR kinase (IC50 as low as 0.66 μM) and PDE7A (IC50 as low as 0.114 μM) [1] [2]. This positions the compound as an ideal starting point for structure-activity relationship (SAR) campaigns aimed at developing novel kinase inhibitors for oncology or anti-inflammatory indications, particularly where resistance to first-generation agents (e.g., gefitinib, erlotinib) is a concern.

Analytical Chemistry: High-Sensitivity Glycan Profiling by MALDI-MS

With demonstrated 100-fold and 20-fold improvements in detection limits for maltoheptaose and A3 glycan, respectively, 4-hydrazinoquinazoline is a uniquely suited reactive matrix for the analysis of low-abundance and labile glycans from biological samples [3]. Its ability to form homogeneous crystals and facilitate on-target reactions at room temperature simplifies workflow and enhances reproducibility, making it a valuable tool for biomarker discovery, biopharmaceutical quality control, and fundamental glycobiology research.

Antimycobacterial Drug Discovery: Hit-to-Lead Optimization for Tuberculosis

The historical finding that 4-hydrazinoquinazoline specifically inhibits M. tuberculosis growth at 6.25 μg/mL, while 91 structurally related compounds show no activity, validates this scaffold as a privileged hit for antitubercular drug discovery [4]. Researchers can leverage this validated core to design focused libraries of novel antimycobacterial agents, potentially addressing the urgent need for new therapies against drug-resistant TB strains.

Organic Synthesis: Efficient Construction of Fused Heterocyclic Libraries

4-Hydrazinoquinazoline provides direct, high-yielding access to triazolo[4,3-c]quinazolines, triazino[4,3-c]quinazolines, and pyrazolylquinazolines via simple condensation and cyclization protocols [5] [6]. This synthetic versatility enables the rapid generation of diverse compound collections for high-throughput screening and medicinal chemistry optimization, significantly accelerating the hit-to-lead process compared to de novo synthesis of each scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydrazinoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.